1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride
Overview
Description
1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride is a chemical compound with the molecular formula C10H22ClN3O . It is used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Inhibitors in Pharmacology
- Inhibition of Soluble Epoxide Hydrolase : Compounds similar to 1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride have been studied as inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors showed substantial improvements in pharmacokinetic parameters and potency in reducing hyperalgesia in an in vivo inflammatory pain model (Rose et al., 2010).
- Treatment of Hypertension and Dysglycemia : A derivative, AR9281, demonstrated effectiveness in reducing blood pressure and improving insulin resistance in pre-diabetic patients. In animal models, it attenuated the increase in blood pressure and enhanced glucose excursion (Anandan et al., 2011).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Urea-derived Mannich bases, including those with piperidin-4-yl moiety, have been synthesized and examined as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their efficiency increased with concentration and exhibited mixed-type inhibition properties (Jeeva et al., 2015).
CNS Disorders Treatment
- Rho Kinase Inhibitors : N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a compound with an unsymmetrical urea structure including piperidine, has been synthesized for treating central nervous system disorders (Wei et al., 2016).
CXCR3 Receptor Antagonists
- Antagonists for Immune Responses : Synthesis and evaluation of 1-aryl-3-piperidin-4-yl-urea derivatives have been conducted as small-molecule CXCR3 antagonists, important for modulating immune responses (Allen et al., 2007).
Insecticidal Activity
- Insecticide Synthesis : Novel α-aminophosphonates with a piperidin-4-yl moiety have shown insecticidal activities against Plutella xylostella, a pest species (Jiang et al., 2013).
Melanin-Concentrating Hormone Receptor 1 Antagonists
- Optimization of Antagonists : Research focused on optimizing piperidin-4-yl-urea-containing compounds as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists for therapeutic applications (Berglund et al., 2009).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 1,1-diethyl-3-(piperidin-4-yl)urea hydrochloride, are utilized in various therapeutic applications .
Mode of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Biochemical Pathways
Some piperidine derivatives have been reported to exhibit antiproliferative activity by inhibiting tubulin polymerization .
Safety and Hazards
While specific safety and hazard information for 1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride was not found, general safety precautions for similar compounds include avoiding contact with eyes, skin, and clothing, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
Future Directions
Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . They show a wide variety of biologic activities and are a vital fundament in the production of drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.
Properties
IUPAC Name |
1,1-diethyl-3-piperidin-4-ylurea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.ClH/c1-3-13(4-2)10(14)12-9-5-7-11-8-6-9;/h9,11H,3-8H2,1-2H3,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVRDNQYRNRXQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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